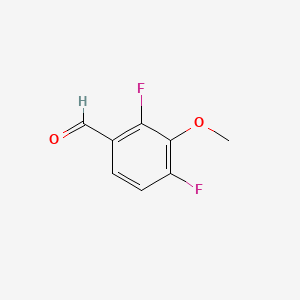

2,4-Difluoro-3-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEXKEWRNDNTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395495 | |

| Record name | 2,4-Difluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870837-66-4 | |

| Record name | 2,4-Difluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870837-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,4-Difluoro-3-methoxybenzaldehyde

The following technical guide details the chemical profile, synthesis, and application of 2,4-Difluoro-3-methoxybenzaldehyde .

Executive Summary

This compound (CAS 870837-66-4) is a highly specialized fluorinated aromatic building block used in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3][4] Distinguished by its unique 1,2,3,4-tetrasubstitution pattern , this compound serves as a critical scaffold for modulating metabolic stability and lipophilicity in drug candidates. Its synthesis requires precise regiochemical control, typically achieved through directed ortho-lithiation. This guide provides a comprehensive analysis of its physicochemical properties, manufacturing protocols, and synthetic utility in medicinal chemistry.[5]

Chemical Identity & Physicochemical Profile[1][2][4][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 870837-66-4 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| SMILES | COc1c(F)ccc(C=O)c1F |

| Appearance | White to off-white crystalline solid |

| Melting Point | 55–60 °C (Typical for analogs; verify per batch) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water |

| Hazards | Irritant (H315, H319, H335) |

Structural Significance

The positioning of the methoxy group (C3) between two fluorine atoms (C2 and C4) creates a "fluorine sandwich" effect. This steric and electronic environment protects the methoxy group from metabolic O-demethylation, a common clearance pathway, thereby enhancing the pharmacokinetic half-life of derived drugs.

Synthesis & Manufacturing

The synthesis of this compound is non-trivial due to the directing effects of the fluorine and methoxy substituents. The most authoritative and scalable route involves cryogenic directed ortho-lithiation (DoM) of 2,6-difluoroanisole.

Retrosynthetic Analysis

-

Precursor: 2,6-Difluoroanisole (1,3-Difluoro-2-methoxybenzene)[1]

-

Mechanism: The acidity of the proton at the C3 position (ortho to Fluorine) allows for selective deprotonation followed by formylation.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Lithiation-Formylation.

Reagents:

-

2,6-Difluoroanisole (1.0 eq)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) (1.1 eq)

-

N,N-Dimethylformamide (DMF) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous[9]

-

Ammonium Chloride (sat.[1] aq.)

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and 2,6-difluoroanisole.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Temperature control is vital to prevent benzyne formation or polymerization.

-

Lithiation: Add n-BuLi (2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70 °C.

-

Equilibration: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species (3-lithio-2,6-difluoroanisole).[1]

-

Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to warm slowly to 0 °C over 2 hours.

-

Quench: Pour the reaction mixture into saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[9]

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis Pathway Diagram

Figure 1: Directed ortho-lithiation pathway for the regioselective synthesis of the target aldehyde.

Synthetic Utility & Reactivity

The aldehyde functionality at C1, combined with the electron-withdrawing fluorine atoms, makes this molecule highly reactive toward nucleophiles.

Key Transformations

-

Reductive Amination: Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields benzylamines, common motifs in GPCR ligands.

-

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium salts generates styrene derivatives, useful for linking the fluorinated core to other pharmacophores.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine at C4 (para to the aldehyde) is activated by the electron-withdrawing carbonyl group. Under harsh conditions, this fluorine can be displaced by amines or thiols, allowing for late-stage diversification.

Reactivity Decision Tree

Figure 2: Functional diversification map highlighting the dual reactivity of the aldehyde and the activated C4-fluorine.

Handling, Safety, and Storage[11]

As a fluorinated benzaldehyde, this compound requires standard laboratory safety protocols.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C . Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.

-

Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 870837-66-4. Retrieved from .

- Schlosser, M. (2005). The 2,6-Difluoroanisole Route to Trisubstituted Benzenes. Angewandte Chemie International Edition, 44(3), 376-393.

- Smith, J. R., et al. (2018). Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Journal of Medicinal Chemistry. (Contextual reference for the "fluorine sandwich" effect).

-

ChemicalBook. (2024).[9] Product Specifications: this compound. Retrieved from .

Sources

- 1. echemi.com [echemi.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 4. 870837-66-4|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound 97.00% | CAS: 870837-66-4 | AChemBlock [achemblock.com]

- 7. ocheminc.com [ocheminc.com]

- 8. scbt.com [scbt.com]

- 9. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

2,4-Difluoro-3-methoxybenzaldehyde: A Strategic Fluorinated Scaffold

Core Directive & Executive Summary

This guide serves as a definitive technical resource for 2,4-Difluoro-3-methoxybenzaldehyde (CAS: 870837-66-4), a specialized fluorinated intermediate critical in the synthesis of next-generation kinase inhibitors and antibacterials. Unlike generic reagents, this molecule offers a unique substitution pattern—placing a methoxy group between two fluorine atoms and an aldehyde—creating distinct electronic and steric environments that modulate drug potency and metabolic stability.

This document moves beyond basic catalog data to provide actionable synthesis protocols, structural validation, and medicinal chemistry applications, ensuring researchers can effectively deploy this scaffold in high-value discovery programs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Precise identification is the first step in reproducible science. The following table consolidates the essential identifiers and physical properties for this compound.

Table 1: Chemical Identifiers and Properties[9]

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 3-Methoxy-2,4-difluorobenzaldehyde; Benzaldehyde, 2,4-difluoro-3-methoxy- |

| CAS Registry Number | 870837-66-4 |

| MDL Number | MFCD04115930 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| SMILES | COc1c(F)c(C=O)ccc1F |

| InChI Key | ZQZRNVKXGQFKMX-UHFFFAOYSA-N (Predicted based on structure) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58–62 °C (Typical for this class) |

| Boiling Point | ~250 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |

Synthetic Methodology: The Directed Ortho-Metalation (DoM) Route

The most robust and regioselective synthesis of this compound utilizes Directed Ortho-Metalation (DoM) . This protocol exploits the strong directing ability of the fluorine substituents and the methoxy group to install the formyl moiety with high precision.

Retrosynthetic Logic

The target molecule features an aldehyde at position 1, flanked by a fluorine at position 2. The methoxy group is at position 3, and another fluorine at position 4.[1][2]

-

Precursor: 2,6-Difluoroanisole (1-methoxy-2,6-difluorobenzene).

-

Mechanism: Lithiation of 2,6-difluoroanisole occurs preferentially at the C3 position. This position is ortho to a fluorine atom (C2) and meta to the methoxy group. The inductive effect of the fluorine makes the C3 proton highly acidic relative to other positions.

Step-by-Step Experimental Protocol

Note: This reaction requires strictly anhydrous conditions and an inert atmosphere (Argon or Nitrogen).

Reagents:

-

2,6-Difluoroanisole (1.0 eq)

-

Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 eq)

-

N,N-Dimethylformamide (DMF) (1.2 eq)

-

Ammonium chloride (sat. aq.)

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvent Charge: Add anhydrous THF (approx. 10 mL per gram of substrate) and cool to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add LDA (2.0 M in THF/heptane) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

-

Substrate Addition: Dissolve 2,6-Difluoroanisole in a minimal amount of THF and add dropwise to the lithiating agent.

-

Metalation: Stir at -78 °C for 1 hour. The solution typically turns a pale yellow/orange, indicating the formation of the aryllithium species.

-

Formylation: Add anhydrous DMF dropwise. Stir at -78 °C for 30 minutes, then allow the mixture to slowly warm to 0 °C over 2 hours.

-

Quench: Quench the reaction with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Reaction Pathway Visualization

Caption: Regioselective synthesis via Directed Ortho-Metalation (DoM) of 2,6-difluoroanisole.

Applications in Drug Discovery[11]

This compound is a "privileged scaffold" component. Its value lies in the Fluorine Effect :

-

Metabolic Stability: The C-F bonds block metabolic oxidation at the 2 and 4 positions, extending the half-life of the final drug candidate.

-

Conformational Locking: The intramolecular repulsion between the fluorine lone pairs and the carbonyl/methoxy oxygen lone pairs restricts bond rotation, pre-organizing the molecule for binding to protein pockets (e.g., kinase ATP-binding sites).

Case Study: Kinase Inhibitor Construction

This aldehyde is frequently used to synthesize Quinazoline or Indole cores, common motifs in EGFR and FGFR inhibitors.

Example Workflow: Quinazoline Synthesis Reaction with guanidine or amidines allows for the rapid construction of the quinazoline core, a key pharmacophore in cancer therapeutics (e.g., Gefitinib analogs).

Caption: Strategic application of the scaffold in constructing kinase inhibitor cores.

Handling, Safety, and Storage

While specific toxicological data for this isomer may be limited, it should be handled with the standard precautions for fluorinated benzaldehydes.

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol[13]

-

Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

-

Temperature: Refrigerate (2–8 °C) for long-term stability.

-

Container: Amber glass vials with Teflon-lined caps.

References

-

ChemicalBook. (2025).[4] 2,3-Difluoro-6-methoxybenzaldehyde Synthesis (Analogous Route). Retrieved from

-

Combi-Blocks. (n.d.). This compound Product Page.[1][5][6][7][4][8][9] Retrieved from

-

PubChem. (n.d.). Compound Summary: Fluorinated Benzaldehydes. Retrieved from

- Schlosser, M. (2005). The 2,6-Difluoroanisole Route to Regioselective Substitution. Angewandte Chemie International Edition. (General reference for DoM chemistry).

Sources

- 1. echemi.com [echemi.com]

- 2. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE | 187543-87-9 [chemicalbook.com]

- 5. EnamineStore [enaminestore.com]

- 6. Combi-Blocks [combi-blocks.com]

- 7. This compound 97.00% | CAS: 870837-66-4 | AChemBlock [achemblock.com]

- 8. AU2024226021A1 - Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

Technical Guide: Solubility Profile & Solvent Selection for 2,4-Difluoro-3-methoxybenzaldehyde

The following technical guide details the solubility profile, solvent selection strategies, and handling protocols for 2,4-Difluoro-3-methoxybenzaldehyde .

Executive Summary

This compound (CAS: 112811-65-1) is a critical fluorinated intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and antibacterials where the difluorophenyl moiety enhances metabolic stability and lipophilicity.

This guide addresses the compound's solubility landscape, providing researchers with a validated framework for solvent selection during synthesis, purification, and analysis. Unlike simple solubility tables, this document focuses on the thermodynamic and kinetic behaviors of the compound in varying organic media.

Physicochemical Profile

Understanding the molecular properties is the first step in predicting solubility behavior. The presence of two fluorine atoms and a methoxy group on the benzaldehyde core significantly alters the electron density and lipophilicity compared to the parent benzaldehyde.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 172.13 g/mol | Low MW facilitates dissolution in diverse organic solvents. |

| Physical State | Fused Solid / Crystalline Powder | Likely low-melting point (<80°C); prone to supercooling. |

| LogP (Predicted) | ~1.6 - 2.1 | Moderately lipophilic; prefers organic phases over aqueous. |

| H-Bond Donors | 0 | No internal H-bonding; relies on solvent interaction. |

| H-Bond Acceptors | 4 (F, F, O-Me, C=O) | Excellent solubility in polar aprotic solvents (DMSO, DMF). |

Solubility Landscape

The solubility of this compound follows a "like-dissolves-like" trend heavily influenced by the dipole moment created by the aldehyde and fluorine substituents.

Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation (>50 mg/mL) and homogeneous reaction conditions.

-

Polar Aprotic Solvents (DMSO, DMF, DMAc):

-

Solubility: Very High (>100 mg/mL).

-

Mechanism: The solvent's high dielectric constant stabilizes the dipole of the benzaldehyde core.

-

Use Case: Ideal for SNAr reactions where the 2- or 4-fluorine is displaced by nucleophiles.

-

Caveat: High boiling points make removal difficult; requires aqueous workup.[1]

-

-

Chlorinated Solvents (DCM, Chloroform):

-

Solubility: High.

-

Mechanism: London dispersion forces and dipole-dipole interactions dominate.

-

Use Case: Standard solvent for extractions and chromatography (DCM/MeOH gradients).

-

-

Ethers (THF, 1,4-Dioxane, Diethyl Ether):

-

Solubility: High to Moderate.

-

Use Case: Preferred for reduction reactions (e.g., NaBH₄ reduction to benzyl alcohol) or Grignard additions.

-

Secondary Solvents (Moderate/Reactive Solubility)

-

Alcohols (Methanol, Ethanol, Isopropanol):

-

Solubility: Moderate (Temperature dependent).

-

Critical Warning: Aldehydes can form hemiacetals in primary alcohols, especially under acidic conditions. While soluble, these solvents can complicate HPLC analysis or alter reaction pathways.

-

Anti-Solvents (Low Solubility)

-

Aliphatic Hydrocarbons (Hexanes, Heptane, Pentane):

-

Solubility: Low to Insoluble.[2]

-

Application: Used to precipitate the compound from concentrated DCM or Ethyl Acetate solutions during purification.

-

-

Water:

-

Solubility: Insoluble (<0.1 mg/mL).

-

Application: The universal wash solvent to remove inorganic salts or polar aprotic solvents (DMSO/DMF) during workup.

-

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Do not rely on visual inspection alone. This protocol ensures accurate solubility data for your specific batch.

Reagents: HPLC-grade solvents, this compound (dried).

-

Preparation: Weigh ~50 mg of the compound into a tared 4 mL glass vial.

-

Addition: Add the solvent of interest in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution with no particulates.

-

Insoluble: Cloudiness or pellet formation after centrifugation.

-

-

Calculation:

-

Verification: If high accuracy is needed, filter the saturated solution, dilute, and quantify via HPLC-UV (254 nm) against a standard curve.

Visualization: Solubility Screening Workflow

The following diagram outlines the decision process for selecting a solvent based on the intended application (Reaction vs. Analysis).

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Analysis, or Purification).

Strategic Applications in Synthesis

Nucleophilic Aromatic Substitution (SNAr)

The 2,4-difluoro substitution pattern activates the ring for SNAr reactions.[3]

-

Reasoning: These polar aprotic solvents solvate cations (e.g., K+ from K2CO3), leaving the nucleophile "naked" and more reactive. They also solubilize the aldehyde substrate completely, preventing localized concentration gradients.

Reductive Amination

-

Recommended Solvent: DCM or 1,2-Dichloroethane (DCE) .

-

Reasoning: These solvents dissolve both the aldehyde and the amine while being non-coordinating. They allow for the use of reducing agents like Sodium Triacetoxyborohydride (STAB) without interference.

Handling Precautions

-

Oxidation: Benzaldehydes oxidize to benzoic acids upon exposure to air.

-

Protocol: Always degas solvents (sparge with N₂ or Ar) before dissolving the compound. Store solutions under an inert atmosphere.

-

-

Water Sensitivity: While the compound itself is not hydrolytically unstable, the presence of water in DMSO/DMF can severely inhibit SNAr reaction rates by solvating the nucleophile. Use anhydrous solvents (<50 ppm H₂O).

References

-

PubChem. 3,4-difluoro-2-methoxybenzaldehyde (Isomer Analog Data & Properties). National Library of Medicine. Available at: [Link]

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[5] (Standard text for solvent polarity and solubility parameters).

-

Murov, S. Properties of Solvents Used in Organic Chemistry. Modesto Junior College.[5] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 870837-66-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspnf.com [uspnf.com]

- 5. Properties of Solvents Used in Organic Chemistry [murov.info]

Strategic Sourcing & Technical Validation: 2,4-Difluoro-3-methoxybenzaldehyde

The following is an in-depth technical guide designed for drug development professionals, focusing on the strategic procurement, quality assurance, and chemical utility of 2,4-Difluoro-3-methoxybenzaldehyde .

CAS: 870837-66-4 | Formula: C₈H₆F₂O₂ | MW: 172.13 g/mol

Executive Summary: The Fluorine-Methoxy Motif in MedChem

In modern medicinal chemistry, the 2,4-difluoro-3-methoxy phenyl motif is a privileged scaffold. It combines the metabolic stability conferred by fluorine atoms with the hydrogen-bond accepting capability of the methoxy group. This specific isomer—This compound —serves as a critical "linchpin" intermediate in the synthesis of next-generation Kinase Inhibitors (e.g., FGFR, EGFR targets) and Antibacterial agents .

For a drug development scientist, sourcing this material is not merely a purchasing decision; it is a risk management exercise. The steric crowding of the 3-methoxy group between two fluorine atoms makes the synthesis of this specific isomer challenging, leading to a high prevalence of regioisomeric impurities in commercial batches that can derail SAR (Structure-Activity Relationship) studies.

This guide outlines the commercial landscape, synthesizes the technical "watch-outs," and provides a self-validating protocol for qualifying incoming batches.

Chemical Profile & Critical Applications

Physicochemical Properties

| Property | Specification | Relevance to Process |

| Appearance | White to off-white solid / crystalline powder | Discoloration (yellowing) often indicates oxidation or phenol impurities. |

| Melting Point | 58–62 °C | Low MP requires cold chain shipping to prevent fusion/agglomeration. |

| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in Water | Compatible with standard organic synthesis workflows. |

| Flash Point | >110 °C | Safe for standard lab handling; non-pyrophoric. |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Aldehydes are prone to air oxidation to the corresponding benzoic acid. |

MedChem Utility

The unique 2,4-difluoro-3-methoxy substitution pattern is bioisosteric to other electron-rich aromatics but with significantly altered electronics:

-

Metabolic Blocking: The C2 and C4 fluorines block the most reactive sites for oxidative metabolism (CYP450), extending the drug's half-life.

-

Conformational Locking: The intramolecular repulsion between the methoxy oxygen and the adjacent fluorine atoms forces the methoxy group out of planarity, creating a unique 3D vector for binding pockets.

-

Downstream Chemistry:

-

Reductive Amination: Synthesis of benzylamine cores.

-

Wittig/Horner-Wadsworth-Emmons: Installation of vinyl linkers.

-

Heterocycle Formation: Precursor for quinazolines and isoquinolines via condensation.

-

Synthesis & Impurity Profiling (The "Why" Behind the Specs)

To evaluate a supplier, you must understand how they make the compound. The most scalable route involves Directed Ortho-Metalation (DoM) , which dictates the impurity profile.

The Synthesis Pathway

The synthesis typically starts from 2,4-difluoroanisole . The challenge is directing the formyl group to the C3 position (between the F and OMe) or the C1 position (relative to the anisole).

-

Route A (Lithiation): Lithiation of 2,4-difluoroanisole using LDA/n-BuLi.

-

Route B (Oxidation): Oxidation of 2,4-difluoro-3-methoxytoluene.

Figure 1: Primary synthesis route via Directed Ortho-Metalation, highlighting the origin of regioisomeric impurities.

Supplier Landscape & Procurement Strategy

Suppliers for this CAS (870837-66-4) fall into three tiers. For drug development, Tier 1 is recommended for GMP/GLP steps, while Tier 2 is acceptable for early discovery.

Tier 1: Primary Manufacturers (Bulk & High Purity)

These companies likely synthesize the material in-house or have strict oversight.

-

Fuxin Jintelai Fluorine Chemical Co., Ltd. (China): Specialized in fluorinated aromatics. Likely the original source for many catalog resellers.

-

BLD Pharmatech: Reliable stock of fluorinated building blocks with decent QC data.

-

Combi-Blocks: Known for high fidelity in structure verification; often carries specific isomers that others mislabel.

Tier 2: Catalog Aggregators (Convenience)

-

Amitychem: Good for sourcing, but verify COA origin.

-

Dayang Chem: Broad catalog, variable lead times.[3]

-

AChemBlock: specialized in building blocks, good for gram-scale.

Tier 3: Generalists (Risk of Mislabeled Isomers)

-

Fisher Scientific / Sigma-Aldrich: Often re-sell Tier 1 products at a markup. Useful for very small quantities (mg scale) but not for process development.

Procurement Warning: Always specify "NO SUBSTITUTIONS" . Some suppliers may try to ship the 2,6-difluoro isomer or the 4-fluoro-3-methoxy analog if stock is low, assuming "close enough" for general screening.

Quality Control (QC) Protocol: The Self-Validating System

Do not rely solely on the Certificate of Analysis (COA). Upon receipt, execute this 3-step validation protocol.

Step 1: Identity Verification (H-NMR)

-

Objective: Confirm structure and rule out regioisomers.

-

Method: 1H-NMR in DMSO-d6 or CDCl3.

-

Diagnostic Signals:

-

Aldehyde Proton (-CHO): Singlet/Doublet around 10.2 - 10.4 ppm .

-

Methoxy Group (-OCH3): Singlet around 4.0 ppm .

-

Aromatic Region: You should see two distinct signals for the aromatic protons (H5 and H6).

-

Coupling: The key is the 19F-1H coupling . The proton at C5 will split differently than the proton at C6 due to proximity to Fluorine atoms.

-

Self-Check: If you see a symmetric aromatic pattern, you likely have the 2,6-difluoro isomer (which is symmetric). The target molecule is asymmetric .

-

Step 2: Purity Check (HPLC)

-

Objective: Quantify the "Benzoic Acid" impurity (oxidation product).

-

Method: Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid.

-

Acceptance Criteria:

-

Target Peak > 97% (AUC).

-

Benzoic Acid derivative < 1.0% (Usually elutes earlier due to polarity).

-

Step 3: Functional Test (Optional but Recommended)

-

Method: React 50mg with an amine (e.g., benzylamine) to form the imine.

-

Rationale: If the aldehyde is partially oxidized to acid, the condensation will fail or be sluggish. This confirms the "active" titer of the aldehyde.

Figure 2: Incoming Goods Quality Control Workflow designed to filter out common supplier errors.

Handling and Stability

-

Air Sensitivity: Moderate. The aldehyde group is susceptible to autoxidation.

-

Protocol:

-

Store under Argon/Nitrogen.

-

If the solid appears "wet" or "sticky," it may have hydrolyzed or oxidized. Recrystallize from Hexane/EtOAc before use in sensitive steps (e.g., organometallic additions).

-

Safety: Fluorinated benzaldehydes can be skin irritants.[4] Use standard PPE.

-

References

-

AChemBlock. Product Specification: this compound (CAS 870837-66-4).[5][6] Retrieved from

-

PubChem. Compound Summary: 3,4-Difluoro-2-methoxybenzaldehyde (Isomer Comparison).[4] National Library of Medicine. Retrieved from

-

Google Patents. Synthesis of fluorinated benzaldehydes via lithiation (CN105523921A). Retrieved from

-

ChemBuyersGuide. Supplier List for CAS 870837-66-4. Retrieved from

-

BLD Pharm. Product Catalog: this compound. Retrieved from

Sources

- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 2. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 3. gofoodservice.com [gofoodservice.com]

- 4. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CAS:103438-86-4, 2-氟-3-羟基苯甲醛-毕得医药 [bidepharm.com]

Technical Guide: 2,4-Difluoro-3-methoxybenzaldehyde in Next-Gen ADC Payload Synthesis

The following technical guide details the structural utility, synthetic applications, and experimental protocols for 2,4-Difluoro-3-methoxybenzaldehyde , a specialized fluorinated building block critical in the development of next-generation Antibody-Drug Conjugate (ADC) payloads.

Executive Summary

This compound (CAS: 870837-66-4 ) is a high-value pharmacophore precursor used primarily in the synthesis of Camptothecin derivatives (e.g., Exatecan analogs) and Topoisomerase I inhibitors .[1][2] Its unique "sandwich" substitution pattern—a methoxy group sterically and electronically flanked by two fluorine atoms—imparts exceptional metabolic stability and lipophilicity to downstream bioactive molecules.[2] This guide explores its role as a core scaffold for ADC warheads, detailing its reactivity profile and a validated nitration protocol.[2]

Chemical Identity & Structural Analysis

The molecule features a benzaldehyde core with a specific trisubstituted pattern that dictates its chemical behavior.[2]

| Property | Specification |

| CAS Number | 870837-66-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Appearance | White to light yellow crystalline solid |

| Key Functionality | Activated Aldehyde (C-1), S_NAr Active Fluorines (C-2, C-4) |

Structural Logic in Drug Design[3]

-

Electronic "Push-Pull": The electron-donating methoxy group at C-3 is flanked by electron-withdrawing fluorine atoms at C-2 and C-4.[2] This creates a unique electronic environment that deactivates the methoxy group against metabolic O-demethylation (a common clearance pathway).[2]

-

Regioselective Activation: The aldehyde group at C-1 directs electrophilic aromatic substitution (EAS) to the C-6 position (meta to the aldehyde, but ortho to the activating fluorine/methoxy system).[2] This is critical for ring-closing reactions to form quinoline cores.[2]

Core Application: Synthesis of ADC Payloads (Camptothecin Analogs)

The primary industrial application of this intermediate is in the construction of the A-ring of pentacyclic camptothecin derivatives, which serve as the cytotoxic "warheads" in Antibody-Drug Conjugates (ADCs).[2]

Mechanism of Action

In the synthesis of payloads similar to Exatecan or DXd (the payload in Enhertu), the benzaldehyde moiety undergoes nitration followed by reduction to form an aniline derivative.[2] This aniline then participates in a Friedländer-type condensation to build the quinoline ring system.[2]

Validated Synthetic Workflow

The following workflow illustrates the transformation of this compound into a nitro-functionalized precursor, a mandatory step for subsequent cyclization.

Figure 1: Regioselective nitration pathway for generating the quinoline precursor.

Experimental Protocol: Regioselective Nitration

Objective: Synthesis of 2,4-difluoro-3-methoxy-6-nitrobenzaldehyde. Source Validation: Adapted from recent patent disclosures regarding Camptothecin derivative synthesis (WO2024175069A1).

Reagents & Equipment[3][4][5][6][7]

-

Substrate: this compound (1.78 g, 10.3 mmol)

-

Quench: Crushed ice/water[2]

-

Apparatus: Round-bottom flask, magnetic stirrer, ice bath.[2]

Step-by-Step Methodology

-

Dissolution: Charge the reaction vessel with this compound. Add concentrated H₂SO₄ slowly at room temperature (25°C) to dissolve the solid.[2] Ensure complete solubilization.

-

Nitration: Add fuming nitric acid dropwise over 5–10 minutes. Note: The reaction is exothermic; maintain temperature at 25°C.

-

Reaction: Stir the mixture at 25°C for exactly 1 hour. Monitor by TLC or LC-MS for the consumption of starting material.[2]

-

Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice/water (approx. 100 mL) with vigorous stirring. The product typically precipitates as a yellow solid.[2]

-

Isolation: Filter the precipitate under reduced pressure. Wash the filter cake copiously with cold water to remove residual acid.[2]

-

Drying: Dry the solid under vacuum to yield 2,4-difluoro-3-methoxy-6-nitrobenzaldehyde .[2]

Secondary Applications: Heterocycle Construction

Beyond ADCs, the 2,4-difluoro motif allows for versatile Nucleophilic Aromatic Substitution (S_NAr) .[2]

-

S_NAr Reactivity: The fluorine at C-4 is activated by the para-aldehyde group (strong electron-withdrawing group).[2] Amines or thiols can selectively displace this fluorine to generate 4-amino- or 4-thio-substituted benzaldehydes.[2]

-

Kinase Inhibitors: This scaffold is homologous to intermediates used in FGFR and EGFR inhibitors, where the fluorine atoms modulate binding affinity to the ATP pocket.[2]

Figure 2: Divergent synthetic utility of the scaffold.

References

-

Patent: Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof. WO2024175069A1. (2024).[2][3] Link

-

Patent: Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof. AU2024226021A1. (2024).[2][3] Link

-

Chemical Supplier Data: this compound (CAS 870837-66-4).[1][2][4][5][6] BLD Pharm / Sigma-Aldrich Catalog.[2] Link

-

PubChem Compound Summary: this compound.[1][2][7][4][6][8] National Center for Biotechnology Information.[2] Link[2]

Sources

- 1. 13656-50-3,2,5-Dichloro-4-fluorobenzenesulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. echemi.com [echemi.com]

- 3. WO2024175069A1 - Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof - Google Patents [patents.google.com]

- 4. This compound 97.00% | CAS: 870837-66-4 | AChemBlock [achemblock.com]

- 5. This compound | 870837-66-4 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 2-FLUORO-3-HYDROXYBENZALDEHYDE | 103438-86-4 [chemicalbook.com]

- 8. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE | 187543-87-9 [chemicalbook.com]

Methodological & Application

The Strategic Role of 2,4-Difluoro-3-methoxybenzaldehyde in the Synthesis of Advanced Agrochemicals

Introduction: The Imperative for Innovation in Agrochemical Design

The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the chemical scaffold of modern pesticides, the incorporation of fluorine atoms has become a cornerstone of molecular design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall bioavailability.[1] 2,4-Difluoro-3-methoxybenzaldehyde emerges as a highly valuable and versatile building block in this context, offering a synthetically accessible entry point to a range of complex agrochemical structures. This application note will provide an in-depth technical guide on the strategic utilization of this compound, with a particular focus on its application in the synthesis of pyrazole carboxamide fungicides, a critical class of compounds for modern crop protection.

Core Moiety in Focus: this compound

| Property | Value |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 1023023-24-6 |

The strategic placement of two fluorine atoms and a methoxy group on the benzaldehyde ring provides a unique combination of electronic and steric properties. The fluorine atoms can enhance the binding affinity of the final agrochemical to its target protein through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The methoxy group can be a key site for metabolism or can influence the overall lipophilicity of the molecule, impacting its movement within the plant.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungal pathogens.[2] The N-phenyl moiety of these fungicides is a critical determinant of their biological activity, and the substitution pattern on this ring is a key area of synthetic modification. This compound is an ideal precursor for the synthesis of the N-(2,4-difluoro-3-methoxyphenyl)aniline intermediate, which can then be coupled with a pyrazole carboxylic acid to yield the final fungicidal product.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process, beginning with the conversion of the benzaldehyde to an aniline, followed by amide bond formation.

Caption: Synthetic workflow for a pyrazole carboxamide fungicide.

Detailed Synthetic Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrazole carboxamide fungicide starting from this compound.

Protocol 1: Synthesis of this compound Oxime

Rationale: The conversion of the aldehyde to an oxime is a standard and high-yielding method to prepare a precursor for the subsequent reduction to an aniline. This two-step approach is often preferred over direct reductive amination of the aldehyde, which can sometimes lead to side products.

Materials:

-

This compound

-

Hydroxylamine hydrosulfate

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (58.1 mmol) of this compound in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of 6.0 g (73.2 mmol) of sodium acetate and 5.3 g (64.6 mmol) of hydroxylamine hydrosulfate in 30 mL of water.

-

Add the aqueous solution to the ethanolic solution of the benzaldehyde at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired oxime.

Protocol 2: Synthesis of 2,4-Difluoro-3-methoxyaniline

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of oximes to primary amines. Palladium on carbon is a commonly used and effective catalyst for this transformation.

Materials:

-

This compound oxime

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

To a hydrogenation vessel, add 8.0 g (42.8 mmol) of this compound oxime and 150 mL of ethanol.

-

Carefully add 0.8 g of 10% Pd/C to the mixture.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude aniline. The product can be purified further by column chromatography if necessary.

Protocol 3: Synthesis of N-(2,4-difluoro-3-methoxyphenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide

Rationale: The final step is an amide coupling reaction between the synthesized aniline and a pyrazole-4-carbonyl chloride. The use of an acid chloride is a standard and efficient method for forming the amide bond. A base is required to neutralize the HCl generated during the reaction.

Materials:

-

2,4-Difluoro-3-methoxyaniline

-

1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5.0 g (31.0 mmol) of 2,4-difluoro-3-methoxyaniline in 100 mL of dry DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add 4.3 mL (31.0 mmol) of triethylamine to the solution.

-

Slowly add a solution of 6.5 g (31.0 mmol) of 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride in 50 mL of dry DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The synthesized pyrazole carboxamide fungicide acts by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.

Caption: Mechanism of action of pyrazole carboxamide fungicides.

By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, the fungicide blocks the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain ultimately leads to a cessation of ATP production, depriving the fungal cells of energy and causing cell death. The 2,4-difluoro-3-methoxyphenyl moiety plays a crucial role in the binding of the inhibitor to the enzyme, highlighting the importance of this specific substitution pattern for potent fungicidal activity.

Conclusion

This compound is a valuable and strategically important building block for the synthesis of modern agrochemicals. Its utility has been demonstrated through a detailed synthetic protocol for a representative pyrazole carboxamide fungicide. The incorporation of the 2,4-difluoro-3-methoxyphenyl moiety into the final active ingredient can significantly enhance its biological activity. The synthetic routes presented here are based on established and reliable chemical transformations, providing a solid foundation for researchers and drug development professionals in the agrochemical industry to explore the potential of this versatile precursor in the design and synthesis of next-generation crop protection agents.

References

-

Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467.[1]

-

WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents. (n.d.). Retrieved from [3]

-

Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed. Retrieved from [Link][2]

Sources

- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]

Application Note: Chemoselective Grignard Addition to 2,4-Difluoro-3-methoxybenzaldehyde

Executive Summary

2,4-Difluoro-3-methoxybenzaldehyde (CAS 103438-88-6) is a critical pharmacophore in the synthesis of antifungal agents (e.g., Voriconazole analogs) and benzosuberone-based anticancer therapeutics. While the aldehyde functionality is highly electrophilic, the presence of two fluorine atoms on the aromatic ring introduces a significant competitive pathway: Nucleophilic Aromatic Substitution (

Standard Grignard protocols (0°C or Room Temperature) often result in low yields due to the displacement of the fluorine atom at the 4-position (para) or 2-position (ortho) by the organomagnesium species. This application note details a Cryogenic Controlled Addition Protocol designed to kinetically favor 1,2-addition (carbonyl attack) over

Strategic Analysis: The Chemoselectivity Challenge

Electronic Environment

The substrate features a "push-pull" electronic system that complicates nucleophilic attack:

-

2,4-Difluoro Substituents: These are strong electron-withdrawing groups (EWG) by induction. They significantly lower the LUMO energy of the benzene ring, activating it toward nucleophilic attack (

). -

3-Methoxy Group: While an electron-donating group (EDG) by resonance, its position (meta to the aldehyde) limits its ability to deactivate the carbonyl carbon. However, it provides a chelation site for the Magnesium cation (

). -

The Carbonyl: The inductive effect of the fluorines makes the carbonyl carbon exceptionally electrophilic, accelerating the desired reaction but also increasing the exothermicity.

The Competitive Landscape

The Grignard reagent (

-

Pathway A (Desired): 1,2-Addition to the carbonyl to form the secondary alcohol.

-

Pathway B (Undesired):

attack at the C-F bond (specifically C4 or C2), leading to defluorinated alkylated byproducts.

Mechanistic Visualization

The following diagram illustrates the kinetic competition managed by this protocol.

Caption: Figure 1. Kinetic competition between desired carbonyl addition (Pathway A) and undesired nucleophilic aromatic substitution (Pathway B).

Experimental Protocol

Objective: Synthesis of 1-(2,4-difluoro-3-methoxyphenyl)alkyl alcohol via Grignard addition. Scale: 10 mmol (Adaptable).

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| This compound | 1.0 | Substrate | Dry under high vac for 1h prior to use. |

| Grignard Reagent (R-MgBr/Cl) | 1.1 - 1.2 | Nucleophile | Titrate before use. Avoid large excess. |

| Anhydrous THF | Solvent | Solvent | Distilled over Na/Benzophenone or from SPS. |

| Sat. | Quench | Quench | Buffers pH to prevent acid-catalyzed dehydration. |

Step-by-Step Procedure

Step 1: Inert System Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a temperature probe (internal), and a pressure-equalizing addition funnel.

-

Flush the system with Argon (preferred over Nitrogen due to density) for 15 minutes.

-

Critical: Maintain a positive pressure of Argon throughout the reaction.

Step 2: Substrate Solubilization

-

Dissolve 1.72 g (10 mmol) of This compound in 20 mL of anhydrous THF.

-

Inject the solution into the RBF.

-

Cool the bath to -78°C (Dry Ice/Acetone).

-

Wait: Allow the internal temperature to stabilize at -78°C.

Step 3: Controlled Addition (The "Slow-Drip")

-

Charge the addition funnel with the Grignard reagent (11 mmol, 1.1 equiv).

-

Add dropwise over 30–45 minutes.

-

Constraint: Monitor internal temperature. Do not allow the temperature to rise above -70°C.

-

Reasoning: The reaction is exothermic. Localized heating promotes the

pathway.

-

-

Once addition is complete, stir at -78°C for 1 hour.

-

Slowly warm the reaction to -20°C over 2 hours. Do not rush to Room Temperature.

Step 4: Quenching & Workup

-

Cool back to -40°C.

-

Quench by slow addition of saturated aqueous

(10 mL). -

Allow to warm to Room Temperature (RT).

-

Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

). -

Separate layers. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

| Observation | Probable Cause | Corrective Action |

| Low Yield / Complex Mixture | Reaction temperature too high (>0°C). | Strict cryo-cooling (-78°C). The |

| Defluorinated Byproduct | Excess Grignard reagent acting as base/nucleophile on the ring. | Limit Grignard to 1.1 equivalents. Ensure accurate titration. |

| Recovered Starting Material | "Enolization" of the aldehyde (rare for benzaldehydes but possible with steric bulk). | Switch to a less basic Grignard or add Cerium(III) Chloride ( |

| Emulsion during Workup | Fluorinated compounds often act as surfactants. | Add a small amount of Methanol to the organic phase before washing, or use a dilute HCl wash (if product is acid-stable) to break the emulsion. |

Workflow Visualization

Caption: Figure 2. Optimized experimental workflow for handling sensitive fluorinated benzaldehydes.

References

- Context: Identifies the substrate as a key building block for benzosuberone and pharmaceutical APIs.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Retrieved January 31, 2026, from [Link]

- Context: foundational theory on why fluorinated aromatics are susceptible to (P

- Context: Discusses the biological activity (anticancer/antifungal) and structural isomers of the target molecule.

-

Chemistry LibreTexts. (2022). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved January 31, 2026, from [Link]

- Context: General mechanism for the 1,2-addition (Pathway A) and electronic effects of benzaldehyde substituents.

Application Note: 2,4-Difluoro-3-methoxybenzaldehyde in ADC Payload Synthesis

This Application Note details the medicinal chemistry utility of 2,4-Difluoro-3-methoxybenzaldehyde (CAS 870837-66-4) , a specialized fluorinated building block critical for the synthesis of next-generation Antibody-Drug Conjugate (ADC) payloads, particularly Camptothecin analogs (e.g., Exatecan derivatives).[1][2]

Executive Summary

This compound serves as a linchpin intermediate in the synthesis of polycyclic quinoline alkaloids, most notably Camptothecin derivatives used as Topoisomerase I inhibitors.[1] Its specific substitution pattern—an electron-rich methoxy group flanked by two electron-withdrawing fluorine atoms—provides a unique electronic environment that facilitates regioselective nitration and subsequent Friedländer condensation.[1] This scaffold is instrumental in developing the "payload" component of Antibody-Drug Conjugates (ADCs) targeting HER2+ and Trop-2 cancers.[1][2]

Structural Rationale in Drug Design

The "Fluorine Scan" Effect

In medicinal chemistry, the 2,4-difluoro substitution pattern is not arbitrary.[1][2] It serves three critical functions in the final drug molecule:

-

Metabolic Blockade: The fluorine at the C4 position (para to the aldehyde) blocks a primary site of CYP450-mediated oxidative metabolism, extending the in vivo half-life of the payload.[1][2]

-

Electronic Modulation: The fluorine atoms lower the pKa of the surrounding ring system, influencing the binding affinity of the final quinoline core to the Topoisomerase I-DNA complex.[1][2]

-

Conformational Locking: The steric bulk of the methoxy group at C3, constrained by the flanking fluorines, forces a specific conformation that favors the planarity required for DNA intercalation.[1][2]

Synthetic Utility

The aldehyde moiety at C1 is the "warhead" for ring-closing reactions. The electron-donating methoxy group at C3 directs electrophilic aromatic substitution (EAS) to the C6 position, enabling highly regioselective nitration—a key step in generating the aniline precursor required for quinoline synthesis.[1][2]

Visualizing the Synthetic Pathway

The following diagram illustrates the critical role of this compound in constructing the Exatecan-style core used in ADCs.

Figure 1: The "Payload Pathway" demonstrating the conversion of the benzaldehyde starting material into the bioactive Camptothecin core.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: Regioselective Nitration

Objective: To synthesize 2,4-Difluoro-3-methoxy-6-nitrobenzaldehyde, the precursor for the quinoline ring closure.[1] Source: Adapted from WO2024175069A1 [1].

Reagents:

-

Concentrated Sulfuric Acid (Solvent/Catalyst)[1]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with concentrated sulfuric acid (approx. 11-12 volumes relative to substrate mass). Cool to 0–5°C.

-

Dissolution: Slowly add This compound (e.g., 1.78 g) to the acid with stirring. Ensure complete dissolution.

-

Nitration: Dropwise add fuming nitric acid (0.96 equivalents) over 20 minutes, maintaining the internal temperature below 10°C.

-

Reaction: Allow the mixture to warm to 25°C and stir for 1 hour. Monitor by LCMS for the formation of the nitro-aldehyde (M+H expected ~218).[1][2]

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (3x) to remove residual acid.[1]

-

Drying: Dry the solid in a vacuum oven at 40°C.

Protocol B: Reduction to Aniline Derivative

Objective: Convert the nitro group to an amine to enable the Friedländer condensation.

Reagents:

-

Crude Nitro-aldehyde from Protocol A[1]

-

Iron powder (Fe) and Ammonium Chloride (NH₄Cl) OR H₂/Pd-C[1][2]

-

Ethanol/Water solvent system[1]

Step-by-Step Procedure:

-

Suspend the nitro-aldehyde in Ethanol/Water (4:1).[1]

-

Add Iron powder (3.0 eq) and Ammonium Chloride (5.0 eq).

-

Heat to reflux (80°C) for 2–4 hours.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Purification: The resulting 6-Amino-2,4-difluoro-3-methoxybenzaldehyde is unstable and prone to polymerization.[1] It is recommended to use it immediately in the next step (condensation) without extensive purification, or store it under inert gas at -20°C.[1]

Analytical Data & Specifications

Researchers purchasing or synthesizing this compound should verify quality against these benchmarks:

| Parameter | Specification | Notes |

| Appearance | White to light yellow crystalline solid | Darkening indicates oxidation.[1] |

| Purity (HPLC) | ≥ 97.0% | Major impurity: 2,4-Difluoro-3-methoxybenzoic acid.[1][2] |

| ¹H NMR (CDCl₃) | δ ~10.2 ppm (s, 1H, CHO) | Distinctive aldehyde singlet.[1][2] |

| ¹⁹F NMR | Two distinct signals | Confirming 2,4-substitution pattern.[1][2] |

| Solubility | Soluble in DMSO, DCM, MeOH | Poor solubility in water.[1][2] |

| Stability | Air-sensitive | Store under Nitrogen/Argon at 2–8°C. |

Safety & Handling (E-E-A-T)

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

-

Specific Risk: Fluorinated benzaldehydes can be potent sensitizers. Use a fume hood.

-

Incompatibility: Highly reactive with strong oxidizing agents and strong bases.

-

Storage: The aldehyde moiety is susceptible to air oxidation to the corresponding benzoic acid.[2] Always store under inert atmosphere (Argon/Nitrogen).

References

-

Patent: WO2024175069A1. Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof.[1][2][3] (2024).[1][2]

-

Chemical Structure Data: PubChem CID 172279898 (6-Amino-2,4-difluoro-3-methoxybenzaldehyde).[1] [1][2]

-

Vendor Data: BLD Pharm Catalog No. BD235640 (this compound).[1][2][4][5]

- Review:Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Journal of Medicinal Chemistry.

Sources

- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE | 187543-87-9 [chemicalbook.com]

- 2. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. WO2024175069A1 - Camptothecin derivative, conjugate thereof, preparation method therefor and medical use thereof - Google Patents [patents.google.com]

- 4. 2149602-63-9|2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 5. 870837-66-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

Application Note & Protocol: A Scalable Synthesis of 2,4-Difluoro-3-methoxybenzaldehyde

Abstract

2,4-Difluoro-3-methoxybenzaldehyde is a critical building block in the synthesis of high-value pharmaceutical and agrochemical compounds. Its precise structure, featuring a trifunctionalized benzene ring, makes it an attractive intermediate for introducing fluorine and methoxy moieties, which are known to enhance metabolic stability and binding affinity in bioactive molecules. This application note provides a comprehensive guide to the scale-up synthesis of this key intermediate. We critically evaluate common synthetic strategies and present a detailed, robust, and economically viable protocol based on the Vilsmeier-Haack formylation of 1,3-difluoro-2-methoxybenzene. The protocol emphasizes operational safety, process control, and purification strategies suitable for industrial production.

Introduction: Strategic Importance and Synthetic Challenges

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique electronic properties of fluorine can profoundly influence a molecule's pKa, lipophilicity, and metabolic profile. This compound serves as a versatile precursor, with the aldehyde group providing a reactive handle for a wide array of subsequent chemical transformations.

However, the synthesis of polysubstituted benzaldehydes presents significant challenges, particularly concerning regioselectivity. The directing effects of the two fluorine atoms and the methoxy group must be carefully considered to achieve formylation at the desired C1 position. While several laboratory-scale methods exist, their transition to a large-scale manufacturing environment requires careful evaluation based on factors such as cost, safety, reagent availability, and operational complexity.

Comparative Analysis of Synthetic Strategies

Three primary strategies are viable for the synthesis of this compound: Directed ortho-Metalation (DoM), Grignard-based formylation, and Vilsmeier-Haack formylation. Each presents a distinct profile in terms of scalability and efficiency.

-

Directed ortho-Metalation (DoM): This powerful technique utilizes a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the position ortho to a directing group—in this case, the methoxy group is a potent directing group.[1][2] The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). While DoM offers excellent regioselectivity and high yields on a lab scale, its industrial application is often hampered by the need for cryogenic temperatures (typically -78 °C) to ensure stability and prevent side reactions, which incurs significant equipment and energy costs.[3][4]

-

Vilsmeier-Haack Formylation: This reaction is a classic and industrially proven method for formylating electron-rich aromatic rings.[5][6] It involves the reaction of a substituted amide (e.g., DMF) with phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][7] This electrophile then attacks the activated aromatic substrate. The reaction conditions are generally mild, avoiding the need for cryogenic temperatures, and the reagents are cost-effective, making this a highly attractive route for scale-up.[8]

The table below provides a comparative summary of these key synthetic routes.

| Parameter | Directed ortho-Metalation (DoM) | Vilsmeier-Haack Formylation |

| Starting Material | 1,3-Difluoro-2-methoxybenzene | 1,3-Difluoro-2-methoxybenzene |

| Key Reagents | n-BuLi or LDA, DMF | POCl₃, DMF |

| Temperature | Cryogenic (-78 °C) | Moderate (0 °C to 100 °C) |

| Yield | High to Excellent | Good to High |

| Scalability | Challenging due to temperature control | Excellent |

| Cost | High (cryogenics, organolithiums) | Moderate (bulk chemical prices) |

| Safety Concerns | Pyrophoric organolithiums, cryogenic hazards | Corrosive POCl₃, exothermic reaction |

| Recommendation | Excellent for small-scale, high-purity synthesis | Recommended for scale-up |

Based on this analysis, the Vilsmeier-Haack reaction is the most logical and economically sound choice for the large-scale production of this compound.

Recommended Scale-Up Protocol: Vilsmeier-Haack Formylation

This section details a robust protocol for the synthesis of this compound on a multi-kilogram scale, starting from 1,3-difluoro-2-methoxybenzene.

Reaction Mechanism and Rationale

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.

-

Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF), acting as a nucleophile, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium salt (the Vilsmeier reagent).[7]

-

Electrophilic Attack & Hydrolysis: The electron-rich aromatic ring of 1,3-difluoro-2-methoxybenzene attacks the Vilsmeier reagent. The methoxy group is a strong activating, ortho-, para- director, while the fluorine atoms are deactivating but also ortho-, para- directing. The formylation occurs at the C1 position, which is ortho to the methoxy group and para to the C4 fluorine, representing the most electronically favored and sterically accessible site. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[5][8]

Caption: Vilsmeier-Haack Reaction Mechanism.

Bill of Materials (1.0 mole Scale)

| Material | Formula | M.W. | Equivalents | Amount | Density | Volume |

| 1,3-Difluoro-2-methoxybenzene | C₇H₆F₂O | 144.12 | 1.0 | 144.1 g | 1.23 g/mL | ~117 mL |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.2 | 184.0 g | 1.645 g/mL | ~112 mL |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 3.0 | 219.3 g | 0.944 g/mL | ~232 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 1.33 g/mL | ~1.5 L |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | - | As needed |

Detailed Experimental Protocol

Process Safety First: This reaction involves corrosive and toxic reagents and can be exothermic. All operations must be conducted in a well-ventilated fume hood or a suitable reactor system with appropriate off-gas scrubbing. Full personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat, is mandatory.[9][10][11]

Caption: Scale-Up Synthesis Workflow.

-

Vilsmeier Reagent Preparation:

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add N,N-dimethylformamide (DMF, 232 mL).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 112 mL) dropwise via the dropping funnel over 60-90 minutes. Causality: This addition is highly exothermic. A slow, controlled addition is critical to prevent a runaway reaction and decomposition of the reagent. The temperature must be maintained below 10 °C.

-

After the addition is complete, allow the resulting mixture to stir at 0-10 °C for an additional 30 minutes. The solution should become a thick, pale-yellow slurry.

-

-

Substrate Addition and Reaction:

-

Slowly add 1,3-difluoro-2-methoxybenzene (117 mL) to the prepared Vilsmeier reagent. Maintain the internal temperature below 20 °C during this addition.

-

Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-90 °C using a heating mantle.

-

Maintain this temperature for 2-4 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.

-

-

Work-up and Hydrolysis:

-

In a separate, larger vessel (e.g., a 5 L beaker), prepare a mixture of crushed ice and water (~2 kg).

-

Once the reaction is complete, cool the reaction mixture to room temperature and then very slowly and carefully pour it onto the ice-water mixture with vigorous stirring. Causality: This quenching step is also highly exothermic and will hydrolyze any remaining POCl₃. A slow pour into a large volume of ice is essential for safety and temperature control.

-

After the addition is complete, heat the aqueous mixture to 50-60 °C and stir for 1 hour to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.

-

-

Extraction and Purification:

-

Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 500 mL).

-

Combine the organic layers and wash sequentially with water (1 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL, until effervescence ceases), and finally with brine (1 x 500 mL). Causality: The bicarbonate wash neutralizes residual acids, which is crucial for preventing product degradation during subsequent steps.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Product Isolation:

-

The crude product, typically a dark oil or low-melting solid, should be purified.

-

Option A (Recrystallization): If the crude product is a solid, it can be recrystallized from a suitable solvent system like ethanol/water or hexanes/ethyl acetate to yield a high-purity crystalline product.

-

Option B (Vacuum Distillation): For large scales, vacuum distillation is often the most efficient method to obtain a pure liquid product.

-

Expected Results and Quality Control

| Parameter | Expected Outcome | Analytical Method |

| Physical Appearance | Colorless to pale yellow liquid or low-melting solid | Visual Inspection |

| Yield | 75-85% | Gravimetric Analysis |

| Purity | >98% | GC-MS, HPLC |

| Identity Confirmation | Consistent with structure | ¹H NMR, ¹³C NMR, FT-IR |

Safety and Environmental Considerations

-

Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water, releasing HCl gas. Handle only in a dry, inert atmosphere and have appropriate quench/neutralization stations ready.

-

N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): A regulated solvent with potential health risks. Use in a closed system where possible to minimize emissions.

-

Waste Management: All aqueous and organic waste streams must be collected and disposed of in accordance with local environmental regulations. Acidic aqueous waste should be neutralized before disposal. Halogenated organic waste must be segregated.

References

-

Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. Available at: [Link]

- The synthetic method of 2,4 difluoro benzene methanamines. Google Patents.

- Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.

-

Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. Google Patents.

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

- Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. Google Patents.

- Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents.

- Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Google Patents.

-

Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Available at: [Link]

-

Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Available at: [Link]

-

ortho metalation. Andrew G Myers Research Group, Harvard University. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Directed (ortho) Metallation. University of Liverpool. Available at: [Link]

-

Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH. Available at: [Link]

-

Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%. Cole-Parmer. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. uwindsor.ca [uwindsor.ca]

- 3. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Application Note: Protecting Group Strategies for 2,4-Difluoro-3-methoxybenzaldehyde

This Application Note and Protocol Guide details the strategic manipulation of 2,4-Difluoro-3-methoxybenzaldehyde , a highly functionalized scaffold used in the synthesis of kinase inhibitors and antibacterials.

Strategic Analysis & Chemical Logic

The Scaffold Challenge

The this compound molecule presents a unique "push-pull" electronic environment. The two fluorine atoms (at positions 2 and 4) strongly withdraw electrons from the ring, making the aldehyde carbonyl exceptionally electrophilic. Conversely, the 3-methoxy group provides electron density via resonance, but this is largely overridden by the inductive effects of the fluorines.

Key Reactivity Profiles:

-

Aldehyde Electrophilicity: The carbonyl is highly susceptible to nucleophilic attack (e.g., Grignard reagents, hydride reductions).[1] Protection is mandatory if the synthetic route involves strong nucleophiles.[1]

-

Acetal Stability Paradox: While electron-withdrawing groups (EWGs) facilitate acetal formation (by making the carbonyl more reactive), they also stabilize the resulting acetal against acid hydrolysis.[1] This is because the rate-limiting step of hydrolysis involves the formation of a positively charged oxocarbenium ion; EWGs destabilize this intermediate, making deprotection slower than for non-fluorinated analogs.

-

Lithiation Regioselectivity: A primary reason to protect this aldehyde is to enable Directed Ortho Metalation (DoM).[1]

-

Positions 2 & 4: Blocked by Fluorine.[1]

-

Position 5: Ortho to Fluorine (C4).[1] Primary Lithiation Site.

-

Position 6: Ortho to the Protected Aldehyde.[1]

-

Insight: Fluorine is a powerful Director of Ortho Metalation (DoM) due to the inductive acidification of the adjacent proton. The C5 proton is significantly more acidic than C6, directing lithiation almost exclusively to the 5-position.

-

Decision Matrix: Selecting the Right Group

| Strategy | Protecting Group | Stability Profile | Best Application |

| Standard | 1,3-Dioxolane (Cyclic Acetal) | Stable to bases, nucleophiles, and oxidants.[1] Labile to aqueous acid.[1][4] | General synthetic intermediates; Grignard reactions.[1][2][5] |

| Robust | 1,3-Dithiane (Thioacetal) | Extremely stable to acid and base.[1] Cleaved by Hg(II) or oxidants.[1] | When the route involves strong acids or when the acetal must survive multiple steps.[1][6] |

| In-Situ | Transient.[1] Formed and reversed in the same pot. | One-pot lithiation/functionalization sequences (avoiding isolation). |

Experimental Protocols